![molecular formula C18H11F2N3O2S2 B2932291 2,5-difluoro-N-(4-(thiazolo[5,4-b]pyridin-2-yl)phenyl)benzenesulfonamide CAS No. 863594-48-3](/img/structure/B2932291.png)

2,5-difluoro-N-(4-(thiazolo[5,4-b]pyridin-2-yl)phenyl)benzenesulfonamide

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

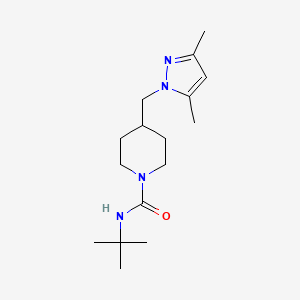

The compound “2,5-difluoro-N-(4-(thiazolo[5,4-b]pyridin-2-yl)phenyl)benzenesulfonamide” is a complex organic molecule that contains several functional groups and rings, including a thiazolo[5,4-b]pyridine ring, a phenyl ring, and a sulfonamide group .

Synthesis Analysis

While specific synthesis methods for this compound are not available, thiazolo[5,4-b]pyridines are generally synthesized starting from thiazole or thiazolidine derivatives followed by pyridine annulation .Molecular Structure Analysis

The molecular structure of this compound would be characterized by the presence of the thiazolo[5,4-b]pyridine ring, the phenyl ring, and the sulfonamide group. The presence of fluorine atoms would also be a notable feature .Chemical Reactions Analysis

The reactivity of this compound would likely be influenced by the presence of the thiazolo[5,4-b]pyridine ring and the sulfonamide group. The fluorine atoms could also influence its reactivity .Physical and Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its molecular structure. The presence of the thiazolo[5,4-b]pyridine ring, the phenyl ring, and the sulfonamide group, as well as the fluorine atoms, would all contribute to its properties .科学的研究の応用

Synthesis and Biochemical Evaluation

Compounds similar to 2,5-difluoro-N-(4-(thiazolo[5,4-b]pyridin-2-yl)phenyl)benzenesulfonamide have been synthesized and evaluated for their biochemical properties. For instance, the synthesis and evaluation of N-(4-phenylthiazol-2-yl)benzenesulfonamides as inhibitors of kynurenine 3-hydroxylase highlight their potential in investigating the pathophysiological role of the kynurenine pathway after neuronal injury (S. Röver et al., 1997). This research indicates the relevance of such compounds in neuroscience and pharmacology, especially for conditions related to neuronal damage.

Anticancer and Antimicrobial Applications

Research has also extended into the exploration of these compounds for anticancer and antimicrobial applications. For example, certain derivatives have shown promise in inhibiting cancer cell growth and microbial proliferation. Celecoxib derivatives, including structures related to this compound, have been synthesized and evaluated for their anti-inflammatory, analgesic, antioxidant, anticancer, and anti-HCV activities, demonstrating the multifaceted applications of these compounds (Ş. Küçükgüzel et al., 2013).

Photodynamic Therapy for Cancer Treatment

Further, compounds with benzenesulfonamide moieties have been developed for photodynamic therapy (PDT), a treatment strategy for cancer. A study on zinc phthalocyanine substituted with new benzenesulfonamide derivative groups highlighted the potential of these compounds in PDT, owing to their good fluorescence properties and high singlet oxygen quantum yield, which are crucial for effective cancer treatment (M. Pişkin et al., 2020).

Enzyme Inhibition for Therapeutic Applications

The synthesis and study of 1,3,5-trisubstituted-pyrazolines bearing benzenesulfonamide moieties have provided insights into enzyme inhibition, particularly carbonic anhydrase I and II. These studies contribute to our understanding of how such compounds can be utilized in therapeutic applications, offering a pathway for developing treatments for conditions where enzyme activity is a factor (H. Gul et al., 2016).

作用機序

Target of Action

The primary target of MLS-0305816.0001 is the Phosphoinositide 3-Kinase (PI3K) . PI3K is a family of enzymes involved in cellular functions such as cell growth, proliferation, differentiation, motility, survival and intracellular trafficking, which in turn are involved in cancer .

Mode of Action

MLS-0305816.0001 interacts with its target, PI3K, by inhibiting its enzymatic activity . The compound’s sulfonamide functionality plays a crucial role in this inhibitory activity . The pyridyl attached to thiazolo[5,4-b]pyridine is another key structural unit for PI3Kα inhibitory potency .

Biochemical Pathways

By inhibiting PI3K, MLS-0305816.0001 affects the PI3K/AKT/mTOR pathway, a critical cell signaling pathway that is often overactive in many types of cancer cells . This inhibition can lead to reduced cell proliferation and survival, making this compound a potential candidate for cancer treatment .

Result of Action

The inhibition of PI3K by MLS-0305816.0001 can lead to a decrease in cell proliferation and survival, particularly in cancer cells where the PI3K/AKT/mTOR pathway is often overactive . This makes MLS-0305816.0001 a potential candidate for cancer treatment .

Action Environment

The action, efficacy, and stability of MLS-0305816.0001 can be influenced by various environmental factors. For instance, the compound’s absorption, distribution, metabolism, and excretion (ADME) properties can be affected by factors such as the individual’s health status, genetic makeup, diet, and exposure to other drugs . Additionally, the compound’s stability and efficacy can be influenced by storage conditions, such as temperature and humidity .

将来の方向性

生化学分析

Biochemical Properties

The compound 2,5-difluoro-N-(4-(thiazolo[5,4-b]pyridin-2-yl)phenyl)benzenesulfonamide has been identified as a potent inhibitor of phosphoinositide 3-kinases (PI3Ks) . PI3Ks are a family of enzymes involved in cellular functions such as cell growth, proliferation, differentiation, motility, survival and intracellular trafficking . The compound shows potent inhibitory activity against PI3Kα, PI3Kγ, and PI3Kδ with nanomolar IC50 values .

Cellular Effects

In terms of cellular effects, this compound’s potent inhibition of PI3Ks suggests that it could have a significant impact on various types of cells and cellular processes . By inhibiting PI3Ks, this compound could influence cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism .

Molecular Mechanism

The molecular mechanism of action of this compound involves binding interactions with PI3Ks, leading to their inhibition . This inhibition can lead to changes in gene expression and cellular signaling pathways .

特性

IUPAC Name |

2,5-difluoro-N-[4-([1,3]thiazolo[5,4-b]pyridin-2-yl)phenyl]benzenesulfonamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H11F2N3O2S2/c19-12-5-8-14(20)16(10-12)27(24,25)23-13-6-3-11(4-7-13)17-22-15-2-1-9-21-18(15)26-17/h1-10,23H |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IWYIWEUNCZKSDU-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C(N=C1)SC(=N2)C3=CC=C(C=C3)NS(=O)(=O)C4=C(C=CC(=C4)F)F |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H11F2N3O2S2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

403.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![{4-[4-(benzyloxy)phenyl]-1,1-dioxido-4H-1,4-benzothiazin-2-yl}(phenyl)methanone](/img/structure/B2932211.png)

![(E)-N-[(4-chlorophenyl)methyl]-2-(4-nitrophenyl)ethene-1-sulfonamide](/img/structure/B2932212.png)

![N-(4-methoxy-6-nitrobenzo[d]thiazol-2-yl)-3-tosylpropanamide](/img/structure/B2932216.png)

![Tert-butyl N-[(2-iodopyridin-3-yl)methyl]-N-[(2-methylpropan-2-yl)oxycarbonyl]carbamate;hydrochloride](/img/structure/B2932217.png)

![3-[(1-Phenylethyl)carbamoyl]propanoic acid](/img/structure/B2932226.png)

![N-[4-(5-methyl-1,3-benzothiazol-2-yl)phenyl]-3,5-dinitrobenzamide](/img/structure/B2932231.png)